3-Chloro-4-isopropoxy-5-methoxybenzaldehyde
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Overview
Description
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C11H13ClO3 and a molecular weight of 228.67 g/mol . It is a benzaldehyde derivative, characterized by the presence of chloro, isopropoxy, and methoxy substituents on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative, such as 3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Isopropylation: The hydroxyl group is converted to an isopropoxy group using isopropyl iodide in the presence of a base like potassium carbonate.
Purification: The product is purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Chloro-4-isopropoxy-5-methoxybenzoic acid.
Reduction: 3-Chloro-4-isopropoxy-5-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-isopropoxy-5-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The chloro, isopropoxy, and methoxy substituents influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzaldehyde: Lacks the isopropoxy group, resulting in different chemical properties and reactivity.
4-Isopropoxy-3-methoxybenzaldehyde: Lacks the chloro group, affecting its substitution reactions.
3-Chloro-4-isopropoxybenzaldehyde: Lacks the methoxy group, altering its electronic properties.
Uniqueness
3-Chloro-4-isopropoxy-5-methoxybenzaldehyde is unique due to the combination of chloro, isopropoxy, and methoxy substituents, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-chloro-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJXAUTANCTWVOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Cl)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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